molecular formula C8H10N2O2 B565516 2-Methyl-3-(pyrimidin-2-YL)propanoic acid CAS No. 819850-14-1

2-Methyl-3-(pyrimidin-2-YL)propanoic acid

Cat. No.: B565516
CAS No.: 819850-14-1
M. Wt: 166.18 g/mol
InChI Key: MUBSMKHUHLQYNZ-UHFFFAOYSA-N
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Description

2-Methyl-3-pyrimidin-2-yl propionic acid (CAS Number: 819850-14-1) is a synthetic intermediate used in pharmaceutical synthesis . Its chemical structure consists of a pyrimidine ring attached to a propionic acid side chain. Here’s the IUPAC name: 2-methyl-3-(2-pyrimidinyl)propanoic acid .

Preparation Methods

Industrial Production:: As of now, there is no established industrial-scale production method for 2-methyl-3-pyrimidin-2-yl propionic acid. It remains primarily a research chemical.

Chemical Reactions Analysis

Reactivity:: This compound can undergo various chemical reactions, including:

    Substitution reactions: It may participate in nucleophilic substitution reactions due to the presence of the carboxylic acid group.

    Oxidation and Reduction: Depending on reaction conditions, it can be oxidized or reduced.

    Acid-Base Reactions: It behaves as a weak acid due to the carboxylic acid group.

Common Reagents::

    Nucleophiles: Used in substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products:: The specific products formed from these reactions would depend on the reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-3-pyrimidin-2-yl propionic acid finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs.

    Biological Studies: It may serve as a probe in biological assays.

    Pharmaceutical Development: As an intermediate, it contributes to drug discovery.

Mechanism of Action

The exact mechanism of action for this compound is not well-documented. Further research is needed to understand its molecular targets and pathways.

Comparison with Similar Compounds

Remember that this compound is primarily a research intermediate, and its broader significance awaits further investigation

Properties

IUPAC Name

2-methyl-3-pyrimidin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(8(11)12)5-7-9-3-2-4-10-7/h2-4,6H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBSMKHUHLQYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655112
Record name 2-Methyl-3-(pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819850-14-1
Record name 2-Methyl-3-(pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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